molecular formula C14H19NO2 B1497601 4-(1,4-Dioxaspiro[4.5]decan-8-yl)aniline CAS No. 389602-90-8

4-(1,4-Dioxaspiro[4.5]decan-8-yl)aniline

Cat. No.: B1497601
CAS No.: 389602-90-8
M. Wt: 233.31 g/mol
InChI Key: HMMBPNACQGSCSB-UHFFFAOYSA-N
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Description

4-(1,4-Dioxaspiro[4.5]decan-8-yl)aniline is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(1,4-Dioxaspiro[4.5]decan-8-yl)aniline is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating enzyme activity and receptor interactions. Understanding its biological activity is crucial for exploring its therapeutic applications.

The molecular formula of this compound is C15H21NO2C_{15}H_{21}N_{O_2}, with a molecular weight of approximately 247.33 g/mol. The compound features a fused ring system, which contributes to its distinctive chemical properties and biological activities.

PropertyValue
Molecular FormulaC15H21N2O2
Molecular Weight247.33 g/mol
StructureSpirocyclic

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into specialized binding sites, potentially modulating their activity. This interaction can lead to various biological effects depending on the target pathway involved .

Biological Activities

Research indicates that compounds with similar structural frameworks exhibit significant biological activities, including:

  • Analgesic Properties : Compounds related to this structure have shown potential analgesic effects, suggesting that this compound could be investigated for pain relief applications .
  • Anti-inflammatory Effects : Similar compounds have been associated with anti-inflammatory properties, indicating a potential therapeutic role in treating inflammatory diseases .
  • Receptor Binding : Studies have demonstrated that related compounds can act as ligands for sigma receptors, which are implicated in various neurological processes. This suggests that this compound may also interact with these receptors, influencing neuropharmacological outcomes .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Sigma Receptor Ligands : A study evaluated a series of piperidine derivatives similar to the dioxaspiro framework and found that certain derivatives exhibited high affinity for sigma receptors (K(i) = 5.4 ± 0.4 nM). This suggests that the dioxaspiro structure may enhance receptor binding affinity and selectivity .
  • Analgesic Compound Development : Research has indicated that dioxaspiro compounds can serve as precursors in the synthesis of potent analgesics. The structural characteristics of these compounds contribute significantly to their pharmacological profiles .
  • In Vivo Studies : Animal models have been used to assess the efficacy of dioxaspiro derivatives in tumor imaging through PET scans, demonstrating their potential role in cancer diagnostics and therapy by targeting specific receptors involved in tumor biology .

Properties

IUPAC Name

4-(1,4-dioxaspiro[4.5]decan-8-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c15-13-3-1-11(2-4-13)12-5-7-14(8-6-12)16-9-10-17-14/h1-4,12H,5-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMBPNACQGSCSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C3=CC=C(C=C3)N)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652140
Record name 4-(1,4-Dioxaspiro[4.5]decan-8-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389602-90-8
Record name 4-(1,4-Dioxaspiro[4.5]decan-8-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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